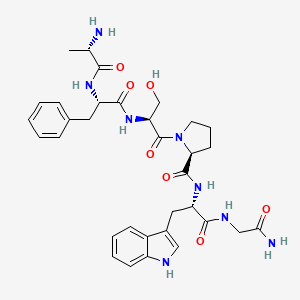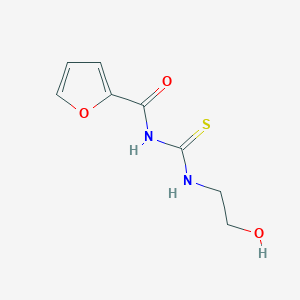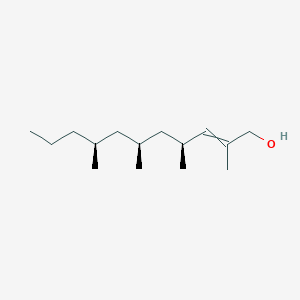![molecular formula C13H20O3 B14242148 Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate CAS No. 359635-45-3](/img/structure/B14242148.png)
Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate is a chemical compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique structure, which includes two fused rings. The presence of an oxan-2-yl group and a carboxylate group in the bicyclo[2.2.1]heptane framework makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate can be achieved through several methods. One common approach is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. Another method involves the use of organocatalytic formal [4 + 2] cycloaddition reactions, which provide access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates under mild and operationally simple conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. These reactions are typically carried out in the presence of catalysts to enhance the reaction rate and yield. The use of enantiomerically enriched starting materials and asymmetric catalysis can also be employed to produce the desired enantiomer of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form corresponding oxides or reduced to form alcohols. Substitution reactions can occur at different positions on the bicyclic framework, leading to the formation of various derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for arylation reactions, piperidine for the formation of spiro compounds, and various oxidizing and reducing agents . The reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield.
Major Products: The major products formed from the reactions of this compound include arylated derivatives, spiro compounds, and various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers . In biology, the compound and its derivatives have been studied for their potential as enzyme inhibitors and bioactive molecules . In medicine, this compound derivatives have shown promise as potential drug candidates for various diseases . Additionally, the compound is used in the industry for the production of fragrances and other specialty chemicals .
Wirkmechanismus
The mechanism of action of oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The bicyclic structure of the compound allows it to fit into the active sites of enzymes and other proteins, making it an effective inhibitor . Additionally, the compound can modulate cellular signaling pathways by interacting with specific receptors and other molecular targets .
Vergleich Mit ähnlichen Verbindungen
Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane and its derivatives . These compounds share a similar bicyclic structure but differ in the functional groups attached to the bicyclic framework. The presence of the oxan-2-yl group and the carboxylate group in this compound makes it unique and imparts specific chemical and biological properties . Other similar compounds include bicyclo[2.2.1]heptane-1-carboxylates, which are synthesized through similar methods and have comparable applications .
Eigenschaften
CAS-Nummer |
359635-45-3 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C13H20O3/c14-13(16-12-3-1-2-6-15-12)11-8-9-4-5-10(11)7-9/h9-12H,1-8H2 |
InChI-Schlüssel |
NRTJWQDUMYSJNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC(=O)C2CC3CCC2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)



![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)

![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)
![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)



![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)

